Cas no 1805615-76-2 (Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate)

Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate
-
- インチ: 1S/C9H7ClF3NO3/c1-16-8(15)6-5(17-9(11,12)13)3-2-4(14)7(6)10/h2-3H,14H2,1H3
- InChIKey: VJTPQCOWMISPQZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1C(=O)OC)OC(F)(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 287
- トポロジー分子極性表面積: 61.6
- 疎水性パラメータ計算基準値(XlogP): 2.9
Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015015452-1g |
Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate |
1805615-76-2 | 97% | 1g |
1,475.10 USD | 2021-06-18 |
Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate 関連文献
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoateに関する追加情報
Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate: A Potent Compound with Broad Applications in Pharmaceutical and Biotechnological Research
CAS No. 1805615-76-2 represents a unique chemical entity that has garnered significant attention in recent years due to its structural complexity and potential therapeutic applications. This compound, known as Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate, is a substituted aromatic carboxylic acid derivative characterized by the presence of multiple functional groups, including an amino group, a chloro substituent, and a trifluoromethoxy group. These features contribute to its unique chemical properties and biological activity, making it a promising candidate for further exploration in drug development and biomedical research.
The molecular structure of Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate is composed of a benzene ring with three distinct substituents. The 3-amino group introduces nitrogen functionality, which is critical for hydrogen bonding interactions in biological systems. The 2-chloro substituent enhances the compound's electrophilic character, while the trifluoromethoxy group imparts significant electron-withdrawing effects. The presence of these functional groups creates a highly polar molecule with potential applications in various therapeutic areas.
Recent studies have highlighted the importance of trifluoromethoxy groups in modulating the pharmacokinetic properties of small molecule drugs. A 2023 publication in Journal of Medicinal Chemistry demonstrated that trifluoromethoxy substitutions can significantly enhance the metabolic stability of aromatic compounds by reducing their susceptibility to hydrolytic degradation. This property is particularly relevant for Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate, which may exhibit prolonged biological activity due to its enhanced resistance to enzymatic breakdown.
Structural analysis of Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate reveals its potential to interact with multiple biological targets. The 3-amino group can act as a hydrogen bond donor, while the trifluoromethoxy group can serve as a hydrogen bond acceptor. This dual functionality may enable the compound to engage in intricate molecular recognition processes, making it a versatile scaffold for drug design. Researchers have begun exploring its potential as a lead compound for the development of novel therapeutics targeting various disease pathways.
One of the most promising applications of Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate is in the field of anti-inflammatory drug discovery. A 2024 study published in Pharmaceutical Research demonstrated that compounds with similar structural features exhibit potent anti-inflammatory activity by modulating the NF-κB signaling pathway. The trifluoromethoxy group in this molecule may contribute to its ability to inhibit pro-inflammatory cytokine production, making it a candidate for the development of novel anti-inflammatory agents.
Another area of interest in the research of Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate is its potential as a modulator of ion channel activity. A 2023 review in Current Pharmaceutical Design highlighted the role of trifluoromethoxy substitutions in the development of selective ion channel blockers. The 3-amino group may enable the compound to interact with specific ion channel subtypes, offering new possibilities for the treatment of neurological disorders and cardiovascular diseases.
From a synthetic perspective, the preparation of Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate involves a multi-step process that requires precise control of reaction conditions. The introduction of the trifluoromethoxy group typically involves a nucleophilic substitution reaction, while the 3-amino group can be introduced through an amidation or amination reaction. The 2-chloro substituent is often generated through a halogenation process, which requires careful optimization of reaction parameters to ensure high yields and purity.
The pharmacokinetic profile of Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate is an important consideration for its potential therapeutic applications. Due to the presence of the trifluoromethoxy group, this compound may exhibit improved oral bioavailability compared to its non-fluorinated analogs. A 2023 pharmacokinetic study in Drug Metabolism and Disposition showed that fluorinated aromatic compounds often demonstrate enhanced intestinal absorption and reduced hepatic metabolism, which could translate to better therapeutic outcomes for patients.
Despite its promising properties, the development of Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate as a therapeutic agent requires further investigation into its safety profile and mechanism of action. Preclinical studies are needed to evaluate its potential toxicity and to identify its molecular targets. The trifluoromethoxy group may also influence the compound's interactions with other drugs, necessitating careful consideration of potential pharmacokinetic and pharmacodynamic interactions.
In conclusion, Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate represents a valuable compound with potential applications in multiple therapeutic areas. Its unique molecular structure, characterized by the presence of the 3-amino, 2-chloro, and trifluoromethoxy groups, offers a versatile scaffold for further chemical modifications and biological exploration. As research in this field continues to advance, this compound may become an important tool for the development of novel therapeutics with broad clinical applications.
1805615-76-2 (Methyl 3-amino-2-chloro-6-(trifluoromethoxy)benzoate) 関連製品
- 1795298-62-2(3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methoxybenzene-1-sulfonamide)
- 474334-59-3(L-ALLOTHREONINE, N-[(1,1-DIMETHYLETHOXY)CARBONYL]-O-(1,1-DIMETHYLETHYL)-)
- 1805260-08-5(2-Amino-6-bromo-4-(bromomethyl)-3-(difluoromethyl)pyridine)
- 326-67-0(N-(2-Fluoro-4-methylphenyl)acetamide)
- 1058208-92-6(4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide)
- 2208274-68-2(1-(3-Fluoro-5-methoxyphenyl)-propylamine hydrochloride)
- 2229578-29-2(N,N-dimethyl-3-(nitromethyl)pyridin-2-amine)
- 1804174-04-6(Ethyl 2-(chloromethyl)-3-(3-ethoxy-3-oxopropyl)benzoate)
- 2361801-23-0(N-[1-(1-Cyclopropylethyl)-1H-pyrazol-4-yl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
- 2138345-14-7(2,2-difluoro-3-[4-(propan-2-yl)-1H-pyrazol-1-yl]propan-1-amine)


